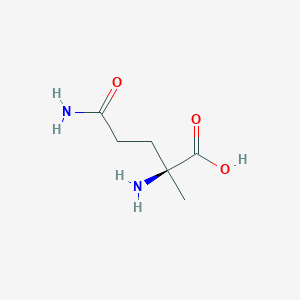

2-methyl-L-glutamine

Description

Contextualization within Non-Proteinogenic Amino Acid Research

Non-proteinogenic amino acids are amino acids that are not encoded by the universal genetic code. banglajol.info This diverse class of molecules plays crucial roles in nature and science, from acting as metabolic intermediates and signaling molecules to forming the basis of novel therapeutics. banglajol.info In research, NPAAs are powerful tools for probing biological systems. By introducing modifications to the structure of natural amino acids, such as the addition of a methyl group on the alpha-carbon in 2-methyl-L-glutamine, scientists can create analogues that resist certain enzymatic reactions. This resistance allows for the targeted study of specific metabolic steps or protein interactions without the compound being rapidly processed through alternative pathways. researchgate.netnih.gov

The primary value of NPAAs like this compound in research lies in their ability to act as selective modulators or tracers of metabolic cycles. researchgate.netresearchgate.net The glutamate-glutamine cycle, for instance, is a critical process for neurotransmitter recycling and ammonia (B1221849) detoxification in the brain. nih.govacs.org Introducing this compound or its precursors into this system allows for the detailed investigation of the enzymes and transporters involved, such as glutamine synthetase and glutaminase (B10826351). researchgate.netnih.gov

Overview of Scientific Interest and Research Trajectories

Scientific interest in this compound is intrinsically linked to its precursor, (S)-2-methylglutamate ((S)-2MeGlu), and their collective role in neurochemistry. researchgate.netnih.gov The core research trajectory focuses on using these methylated analogues to understand the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission, imbalances of which are implicated in numerous neurological disorders. acs.orggoogle.com

The key structural feature of these compounds is the methyl group at the alpha-carbon. This modification blocks metabolic pathways like the GABA shunt, which would typically convert glutamate (B1630785) into other molecules. researchgate.net However, the S-enantiomer, (S)-2MeGlu, remains a substrate for the enzyme glutamine synthetase (GS). nih.gov This enzyme converts (S)-2MeGlu into (S)-2-methylglutamine ((S)-2MeGln) within the brain, specifically in astrocytes. researchgate.netnih.gov

This selective conversion is central to the research interest in these compounds. Once formed, (S)-2-methylglutamine participates in the glutamate-glutamine cycle but is only slowly hydrolyzed back to (S)-2MeGlu. researchgate.netnih.gov Furthermore, its precursor, (S)-2MeGlu, is released from neurons like the natural neurotransmitter L-glutamate but has minimal activity at major glutamate receptors. This has led to its classification as a "false neurotransmitter." nih.govresearchgate.net

The primary research trajectories for this compound and its related compounds include:

Probing Enzyme Stereospecificity: Investigating how enzymes like glutamine synthetase and glutaminase interact with methylated and enantiomerically pure substrates. researchgate.netnih.gov

Elucidating Metabolic Pathways: Using these compounds as tracers to follow the glutamate-glutamine cycle in the brain and understand how different cell types (neurons and astrocytes) contribute to this process. researchgate.netnih.gov

Development of Pharmacological Agents: Exploring the potential of these molecules as drugs to modulate neurotransmission or as imaging agents to visualize cells that produce or transport L-glutamine. researchgate.netnih.govgoogle.com

Recent detailed research findings have shed light on the specific interactions and metabolic fate of these compounds, as detailed in the tables below.

Detailed Research Findings

Table 1: Enzymatic Conversion of 2-Methylglutamate and 2-Methylglutamine Enantiomers

This table summarizes the stereoselective processing of the enantiomers of 2-methylglutamate (2MeGlu) by human glutamine synthetase (GS) and of racemic 2-methylglutamine (rac-2MeGln) by human glutaminase (GLS1). The data highlights the specific metabolic pathways available to these non-proteinogenic amino acids.

| Substrate | Enzyme | Product | Relative Activity/Conversion | Reference |

| (S)-2MeGlu | Glutamine Synthetase (GS) | (S)-2MeGln | High conversion | researchgate.netnih.gov |

| (R)-2MeGlu | Glutamine Synthetase (GS) | (R)-2MeGln | Minimal to no conversion | researchgate.netnih.gov |

| rac-2MeGln | Glutaminase (GLS1) | (S)-2MeGlu & (R)-2MeGlu | Slow hydrolysis | researchgate.netnih.gov |

Data adapted from Wawro et al. (2021). The study demonstrates that glutamine synthetase is highly selective for the S-enantiomer of 2MeGlu, efficiently converting it to (S)-2-methylglutamine. In contrast, the reverse reaction catalyzed by glutaminase is slow.

Table 2: Interaction of 2-Methylglutamate Enantiomers with Glutamate and GABA Receptors

This table shows the limited direct activity of (S)-2MeGlu and (R)-2MeGlu at a wide range of neurotransmitter receptors. This lack of significant receptor interaction is key to the classification of (S)-2MeGlu as a "false neurotransmitter," as its effects are mediated through its participation in the neurotransmitter pool and metabolic cycle rather than direct receptor stimulation. The activity of this compound itself is inferred from the behavior of its direct precursor.

| Compound | Receptor Type | Interaction Profile (Activity at >30 Receptors) | Notable Weak Interaction | Reference |

| (S)-2-Methylglutamate ((S)-2MeGlu) | Glutamate & GABA | No significant activity | - | researchgate.netnih.gov |

| (R)-2-Methylglutamate ((R)-2MeGlu) | Glutamate & GABA | Limited activity | Weak antagonist at GluN2A subunit of NMDA receptors | researchgate.netnih.gov |

Data adapted from Wawro et al. (2021). The table indicates that neither enantiomer is a potent agonist or antagonist at the screened receptors, with only (R)-2MeGlu showing weak activity at a single NMDA receptor subunit.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(2S)-2,5-diamino-2-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C6H12N2O3/c1-6(8,5(10)11)3-2-4(7)9/h2-3,8H2,1H3,(H2,7,9)(H,10,11)/t6-/m0/s1 |

InChI Key |

YLTNWAQTQJRBKR-LURJTMIESA-N |

Isomeric SMILES |

C[C@](CCC(=O)N)(C(=O)O)N |

Canonical SMILES |

CC(CCC(=O)N)(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl L Glutamine and Its Stereoisomers

Asymmetric Synthesis Approaches

Asymmetric synthesis leverages chiral molecules to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. Nickel(II) complexes have proven to be particularly effective in this domain for creating non-proteinogenic amino acids.

Michael Addition Reactions for Stereoselective Formation of (2S,3S)-3-Methyl-Glutamine

A key strategy for the asymmetric synthesis of the (2S,3S)-3-methyl-glutamine stereoisomer involves the Michael addition reaction. nih.govresearchgate.net This method utilizes a chiral nickel(II) complex of a glycine-Schiff base, which serves as a glycine equivalent. nih.govucj.org.ua The complex, featuring a chiral ligand, creates a specific steric environment that directs the addition of the glycine nucleophile to a Michael acceptor, such as allyl crotonate. researchgate.net

This reaction is highly stereoselective, primarily yielding the desired (2S,3S) isomer. The exceptional stereocontrolling properties of the Ni(II) complex are attributed to electrostatic interactions within the molecule, which guide the approach of the reactants. researchgate.net Following the Michael addition, a series of deprotection and transformation steps are required to yield the final, properly protected glutamine derivative suitable for further use. researchgate.net

| Reaction Component | Description | Purpose |

| Nickel(II) Complex | A complex of Ni(II) with a Schiff base derived from glycine and a chiral ligand. | Serves as a chiral glycine equivalent, controlling stereochemistry. |

| Michael Acceptor | An α,β-unsaturated carbonyl compound, such as allyl crotonate. | Reacts with the glycine equivalent to form the carbon skeleton. |

| Base | A suitable base to facilitate the reaction. | Deprotonates the α-carbon of the glycine complex to form the nucleophile. |

| Stereochemical Outcome | Predominantly (2S,3S) configuration. | High diastereoselectivity due to the chiral ligand on the Ni(II) complex. |

Nickel(II) Complex-Assisted α-Epimerization Techniques in Chiral Amino Acid Synthesis

Nickel(II) complexes are versatile tools in chiral amino acid synthesis, extending beyond Michael additions to include techniques like α-epimerization. nih.govnih.gov Epimerization is the process of changing the configuration at one of several stereocenters in a molecule. In the context of amino acid synthesis, Ni(II) complex-assisted α-epimerization allows for the conversion of a readily available stereoisomer into a less common or more desired one. nih.gov

For instance, this methodology has been successfully used to prepare Fmoc-(R)-allo-Thr-OH starting from the more common (S)-Thr(tBu)-OH. nih.govresearchgate.net The Ni(II) complex facilitates the temporary removal of the α-proton and its subsequent re-addition in a stereocontrolled manner, effectively inverting the stereocenter. This demonstrates the power of this technique to generate diverse and specific amino acid stereoisomers. nih.govnih.govresearchgate.net

Integration into Solid-Phase Peptide Synthesis (SPPS) for Modified Peptide Chains

A primary motivation for synthesizing derivatives like (2S,3S)-3-methyl-glutamine is their incorporation into peptides to create modified structures, such as the cytotoxic marine peptides callipeltin O and Q. nih.govresearchgate.net To be used in Solid-Phase Peptide Synthesis (SPPS), the amino acid must be appropriately protected. springernature.compeptide.comscispace.com

The standard protection scheme for SPPS using Fmoc chemistry involves:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This base-labile group protects the α-amino function of the amino acid.

Side-chain protecting group: The amide side chain of glutamine is protected, for example, with a Xanthyl (Xan) group to prevent unwanted side reactions during peptide coupling. nih.govresearchgate.net

The resulting compound, (2S,3S)-Fmoc-3-Me-Gln(Xan)-OH, is a tailor-made amino acid derivative ready for integration into automated or manual SPPS protocols. nih.govresearchgate.net This allows for the precise placement of the modified residue within a growing peptide chain, enabling the synthesis of complex, non-natural peptides.

Enzymatic Synthesis Pathways

Enzymes offer an alternative route for synthesizing amino acid derivatives with high specificity, often under milder reaction conditions than purely chemical methods.

Stereospecific Production of α-Methyl-L-Glutamine by Glutamine Synthetase

Glutamine synthetase is an enzyme that typically catalyzes the formation of L-glutamine from L-glutamate and ammonia (B1221849). Research has shown that this enzyme can also act on analogs of its natural substrate. Specifically, glutamine synthetase facilitates the stereospecific synthesis of α-methyl-L-glutamine from α-methyl-L-glutamic acid. nih.govacs.orgscilit.com The enzyme's active site accommodates the methylated substrate and catalyzes the amidation of the γ-carboxyl group, exclusively producing the L-isomer of the product. nih.govacs.org This enzymatic approach provides a direct route to α-methyl-L-glutamine with perfect stereocontrol at the α-carbon. acs.orgnih.gov

| Enzyme | Substrate | Product | Key Feature |

| Glutamine Synthetase | α-Methyl-L-glutamic acid | α-Methyl-L-glutamine | High stereospecificity, producing only the L-isomer. |

Utilization of L-Glutamic Acid as a Precursor for Nγ-Alkyl L-Glutamine Derivatives

A general and effective method for creating Nγ-alkylated L-glutamine derivatives uses L-glutamic acid as the starting material. researchgate.netnih.gov This multi-step chemical synthesis pathway allows for the introduction of various alkyl groups onto the side-chain amide nitrogen. The process typically involves:

Protection: The α-amino and α-carboxyl groups of L-glutamic acid are protected to prevent them from reacting in subsequent steps. A common protection scheme uses a carbobenzyloxy (Cbz) group for the amine and a tert-butyl ester for the α-carboxyl group.

Activation and Amidation: The γ-carboxyl function is selectively activated, often by converting it to a methyl ester. This activated group is then reacted with a primary or secondary amine (R-NH2 or R2-NH) to form the corresponding Nγ-alkyl or Nγ,Nγ-dialkyl amide.

Deprotection: The protecting groups on the α-amino and α-carboxyl functions are removed to yield the final Nγ-alkyl L-glutamine derivative.

This pathway provides a versatile method for producing a library of glutamine derivatives with different side-chain modifications. researchgate.netnih.gov

Development of Enzymatic Methods for L-Glutamine Analogues

Enzymatic synthesis offers a highly specific and efficient route to produce stereochemically pure L-glutamine analogues. The primary enzyme utilized for the synthesis of 2-methyl-L-glutamine is glutamine synthetase.

Stereospecific Synthesis by Glutamine Synthetase:

Research has demonstrated the capability of glutamine synthetase to catalyze the stereospecific synthesis of α-methyl-L-glutamine. tandfonline.comnih.gov This enzymatic reaction utilizes (S)-2-methylglutamate as a substrate. The enzyme facilitates the ATP-dependent amidation of the γ-carboxyl group of (S)-2-methylglutamate to yield (S)-2-methyl-L-glutamine, also known as this compound. nih.gov

A study investigating the enantiomers of 2-methylglutamate found that human glutamine synthetase selectively converts the (S)-enantiomer to (S)-2-methylglutamine. nih.govresearchgate.netresearchgate.netnih.gov The reaction is performed in the presence of ATP, magnesium chloride (MgCl2), and ammonium chloride (NH4Cl) in a buffered solution. nih.govresearchgate.net The specificity of the enzyme ensures the production of the L-isomer of 2-methyl-glutamine.

Table 1: Enzymatic Synthesis of (S)-2-Methylglutamine

| Parameter | Details |

|---|---|

| Enzyme | Human Glutamine Synthetase |

| Substrate | (S)-2-methylglutamate |

| Co-factors | ATP, MgCl₂, NH₄Cl |

| Product | (S)-2-methylglutamine |

| Stereospecificity | High for the (S)-enantiomer |

Chemical Derivatization Strategies for Analogues

Chemical synthesis provides a versatile alternative to enzymatic methods, allowing for the production of a wider range of analogues, including those that are not substrates for enzymes.

Synthesis of Nγ-Alkyl Derivatives, including Nγ-Methyl-L-Glutamine

The synthesis of Nγ-alkyl derivatives of L-glutamine, such as Nγ-methyl-L-glutamine, typically starts from L-glutamic acid. A general and facile method involves a multi-step process to selectively alkylate the γ-amide nitrogen.

The synthesis begins with the protection of the amino and α-carboxyl groups of L-glutamic acid. The γ-carboxyl group is then activated, often by conversion to an ester, to facilitate the subsequent amidation. Reaction with an appropriate alkylamine, in this case, methylamine, leads to the formation of the Nγ-alkyl-L-glutamine derivative. The protecting groups are subsequently removed to yield the final product.

While a specific detailed synthesis for Nγ-methyl-L-glutamine is not extensively documented in readily available literature, the general principles of Nγ-alkylation of glutamine are well-established. The key challenge in such a synthesis is the selective protection and deprotection of the different functional groups to ensure that the alkylation occurs specifically at the γ-amide nitrogen.

Asymmetric Synthesis of the Precursor α-Methylglutamic Acid:

A crucial precursor for the chemical synthesis of this compound is α-methylglutamic acid. An asymmetric synthesis approach has been developed to produce this precursor with a degree of stereochemical control. tandfonline.comtandfonline.comoup.comjst.go.jp

One reported method involves the asymmetric Michael addition of methyl acrylate to a chiral isocyano amide reagent. tandfonline.comtandfonline.comoup.comjst.go.jp This key step establishes the stereocenter at the α-carbon. Following the Michael addition, the resulting intermediate is hydrolyzed to yield α-methylglutamic acid. tandfonline.com The optical yield of the desired R-form (which corresponds to the D-isomer) was reported to be in the range of 10-45%. tandfonline.comtandfonline.comoup.comjst.go.jp Further purification can be achieved through recrystallization. tandfonline.com

Once the desired stereoisomer of α-methylglutamic acid is obtained, the final step is the amidation of the γ-carboxylic acid group to form this compound. This can be achieved through standard peptide coupling or amidation procedures, which may involve activation of the γ-carboxyl group followed by reaction with ammonia.

Table 2: Chemical Synthesis of α-Methylglutamic Acid

| Step | Description |

|---|---|

| 1. Chiral Reagent | (2′S)-N-(2′-methoxymethylpyrrolidine)-2-isocyanopropionamide or (2′S)-N-(2′-hydroxymethylpyrrolidine)-2-isocyanopropionamide is used for asymmetric induction. |

| 2. Michael Addition | Asymmetric Michael addition of methyl acrylate to the chiral reagent. |

| 3. Hydrolysis | The adduct is hydrolyzed with acid (e.g., 3 N-HCl) to yield α-methylglutamic acid. |

| 4. Purification | The product is purified using ion-exchange chromatography and recrystallization. |

Biosynthesis and Natural Occurrence of 2 Methyl L Glutamine

The compound 2-methyl-L-glutamine is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code. nih.gov It is a derivative of the common amino acid L-glutamine, distinguished by the presence of a methyl group at the alpha-carbon (C-2) position. nih.gov Its formation and distribution in nature are highly specific, primarily linked to enzymatic modifications of proteins.

Enzymatic Studies and Biochemical Interactions of 2 Methyl L Glutamine

Substrate and Product Relationships within Metabolic Cycles

The metabolic fate of 2-methyl-L-glutamine is intricately linked to the enzymes that process its parent molecule, L-glutamine. These enzymes, glutamine synthetase and glutaminase (B10826351), catalyze the interconversion of glutamate (B1630785) and glutamine, a central axis in nitrogen metabolism. nih.gov

Stereoselective Conversion of (S)-2-Methylglutamate to (S)-2-Methylglutamine by Glutamine Synthetase

Glutamine synthetase (GS) is a crucial enzyme responsible for the synthesis of glutamine from glutamate and ammonia (B1221849), a reaction dependent on ATP. nih.govwikipedia.org Studies have demonstrated that the (S)-enantiomer of 2-methylglutamate, but not the (R)-enantiomer, is a substrate for human glutamine synthetase. researchgate.netnih.gov This stereospecificity highlights the precise molecular recognition within the enzyme's active site. The reaction involves the ATP-dependent phosphorylation of (S)-2-methylglutamate to form an acyl-phosphate intermediate, which then reacts with ammonia to yield (S)-2-methylglutamine. wikipedia.orgresearchgate.net This selective conversion underscores how a simple methyl group addition on the alpha-carbon of glutamate can be accommodated by glutamine synthetase, but only in the specific (S)-configuration that mimics the natural substrate, L-glutamate. researchgate.netnih.gov

Hydrolysis of (S)-2-Methylglutamine back to (S)-2-Methylglutamate by Human Glutaminase 1 (GLS1)

The reverse reaction, the hydrolysis of glutamine to glutamate and ammonia, is catalyzed by glutaminase (GLS). nih.gov Human glutaminase 1 (GLS1), a key enzyme in glutaminolysis, has been shown to hydrolyze (S)-2-methylglutamine back to (S)-2-methylglutamate. researchgate.netnih.gov Similar to the synthesis reaction, this hydrolysis is also stereoselective, with the enzyme preferentially acting on the (S)-enantiomer. nih.gov The rate of this reaction, however, is notably slower than the hydrolysis of L-glutamine, with an apparent reaction rate approximately 35-fold lower. nih.gov This indicates that while (S)-2-methylglutamine can fit into the active site of GLS1, the methyl group likely imposes some steric hindrance that impedes optimal catalytic efficiency. researchgate.netnih.gov

Enzyme Inhibition and Modulatory Properties

Beyond serving as a substrate, this compound and its derivatives exhibit inhibitory and modulatory effects on a range of glutamine-utilizing enzymes. These interactions are of significant interest for understanding enzyme mechanisms and for the development of potential therapeutic agents.

Inhibitory Effects of Nγ-Alkyl L-Glutamine Analogues on Glutamine-Utilizing Enzymes

Structural analogues of L-glutamine, including Nγ-alkyl derivatives, have been shown to act as inhibitors of enzymes that use L-glutamine as a substrate. researchgate.net These enzymes include glutaminase, γ-glutamyl transpeptidase, and various amidotransferases. researchgate.netnih.gov Nγ-methyl-L-glutamine, a close relative of this compound, has demonstrated inhibitory properties against these enzymes, typically with inhibitory constants in the millimolar range. researchgate.netnih.gov The inhibition is generally competitive with respect to L-glutamine, suggesting that these analogues bind to the same active site as the natural substrate. researchgate.net The presence of the alkyl group on the γ-amide nitrogen appears to interfere with the catalytic process. researchgate.net

Interactions with Amidotransferases, including Glucosamine-6-Phosphate Synthase

Amidotransferases are a class of enzymes that catalyze the transfer of an amino group from the γ-amide of L-glutamine to various acceptor molecules. researchgate.netnih.gov One such enzyme is glucosamine-6-phosphate synthase (GlcN-6-P synthase), which is a key enzyme in the hexosamine biosynthetic pathway. scielo.brnih.gov Nγ-alkyl analogues of L-glutamine, such as Nγ-methyl-L-glutamine, have been found to be moderately strong, competitive inhibitors of GlcN-6-P synthase from Candida albicans. researchgate.net The inhibitory effect is thought to arise from the N-alkyl substituent blocking the intramolecular tunnel through which ammonia, released from glutamine, travels to the acceptor binding site. researchgate.net

| Enzyme | Inhibitor | Inhibition Type | Ki (mM) |

| Glucosamine-6-Phosphate Synthase | Nγ-methyl-L-glutamine | Competitive | 1.8 ± 0.2 |

| Glutaminase | Nγ-methyl-L-glutamine | Competitive | 2.0 ± 0.3 |

| γ-Glutamyl Transpeptidase | Nγ-methyl-L-glutamine | Competitive | 10.0 ± 1.2 |

| Data derived from studies on Nγ-alkyl analogues of L-glutamine. researchgate.net |

Modulation of γ-Glutamyl Transpeptidase Activity by this compound Derivatives

γ-Glutamyl transpeptidase (GGT) is a cell-surface enzyme that plays a crucial role in glutathione (B108866) metabolism by cleaving the γ-glutamyl bond. tandfonline.commdpi.com Nγ-alkyl derivatives of L-glutamine have been shown to inhibit GGT activity. researchgate.netnih.gov For instance, Nγ-methyl-L-glutamine acts as a competitive inhibitor of mammalian γ-glutamyl transpeptidase. researchgate.net The inhibitory effect of these derivatives highlights the potential for designing specific modulators of GGT activity, which is often aberrantly expressed in various diseases, including cancer. tandfonline.com

Analysis of Enzyme Binding with Related Modified Glutamates

The interaction of L-glutamine analogs with various enzymes is a critical area of biochemical research, providing insights into enzyme mechanism, substrate specificity, and the development of potential therapeutic agents. Modification of the L-glutamine structure, such as the introduction of a methyl group, can significantly alter its binding affinity and processing by enzymes that naturally utilize glutamine.

The α-methylation of L-glutamine to form this compound creates a stereospecific challenge for enzymes. Studies involving glutamine synthetase (GS), the enzyme responsible for synthesizing glutamine from glutamate and ammonia, have demonstrated this stereoselectivity. nih.govaimspress.com When racemic 2-methylglutamate (a mix of D and L forms) is exposed to glutamine synthetase, only the L-enantiomer, (S)-2-methylglutamate, is efficiently converted to (S)-2-methyl-L-glutamine. nih.gov This is consistent with early work showing that the reaction with racemic 2-methylglutamate yields only 50% of the inorganic phosphate (B84403) that would be released under identical conditions with L-glutamate as the substrate. nih.gov

Conversely, the reverse reaction, the hydrolysis of the glutamine analog back to its glutamate form, is handled by glutaminases (GLS). Research using human glutaminase GLS1 has shown that (S)-2-methyl-L-glutamine undergoes slow enzymatic hydrolysis to (S)-2-methylglutamate. nih.gov Comparative studies in primary neuron cultures have further revealed that the rate of enzymatic hydrolysis and subsequent transport out of the cell is lower for this compound compared to L-glutamine. nih.gov

Table 1: Comparative Enzymatic Processing of L-Glutamine and its α-Methylated Analog

| Compound | Enzyme | Interaction/Observation | Reference |

|---|---|---|---|

| (S)-2-Methylglutamate | Glutamine Synthetase (Human) | Serves as a substrate for amidation to form (S)-2-Methyl-L-glutamine. | nih.gov |

| (R)-2-Methylglutamate | Glutamine Synthetase (Human) | Not a preferred substrate for amidation. | nih.gov |

| (S)-2-Methyl-L-glutamine | Glutaminase (GLS1) | Undergoes slow enzymatic hydrolysis to (S)-2-methylglutamate. | nih.gov |

| L-Glutamine | Glutaminase (GLS1) | Undergoes enzymatic hydrolysis at a higher rate than its α-methylated analog. | nih.gov |

Beyond α-methylation, modifications to the γ-amide group of L-glutamine also significantly influence enzyme interactions. A study on Nγ-alkyl derivatives of L-glutamine demonstrated that these compounds act as competitive inhibitors for several glutamine-utilizing enzymes, including glutaminase, γ-glutamyl transpeptidase, and glucosamine-6-phosphate synthase. znaturforsch.comnih.gov The inhibitory constants for these derivatives were found to be in the millimolar range. znaturforsch.com It was proposed that Nγ-substituted derivatives are effective inhibitors because the bulky alkyl substituents could physically block the entry to the ammonia tunnel within the enzyme's active site. researchgate.net

Table 2: Inhibition Data for Nγ-Alkyl L-Glutamine Derivatives Against Various Enzymes

| Compound | Target Enzyme | IC₅₀ (mM) | Kᵢ (mM) | Reference |

|---|---|---|---|---|

| Nγ-Methyl-L-glutamine | Glucosamine-6-P synthase | 2.5 | 1.4 | znaturforsch.com |

| γ-Glutamyl transpeptidase | 10.0 | 4.5 | znaturforsch.com | |

| Glutaminase | 14.0 | 7.0 | znaturforsch.com | |

| Nγ-Ethyl-L-glutamine (Theanine) | Glucosamine-6-P synthase | 1.2 | 0.6 | znaturforsch.com |

| γ-Glutamyl transpeptidase | 1.5 | 0.7 | znaturforsch.com | |

| Glutaminase | 10.0 | 5.0 | znaturforsch.com | |

| Nγ,Nγ-Dimethyl-L-glutamine | Glucosamine-6-P synthase | 1.0 | 0.5 | znaturforsch.com |

| γ-Glutamyl transpeptidase | 1.2 | 0.6 | znaturforsch.com | |

| Glutaminase | 1.5 | 0.8 | znaturforsch.com | |

| Nγ,Nγ-Diethyl-L-glutamine | Glucosamine-6-P synthase | 0.8 | 0.4 | znaturforsch.com |

| γ-Glutamyl transpeptidase | 1.0 | 0.5 | znaturforsch.com | |

| Glutaminase | 1.0 | 0.5 | znaturforsch.com |

Other glutamine analogs have also been studied for their inhibitory potential. Compounds like acivicin (B1666538) and 6-diazo-5-oxo-L-norleucine are known inhibitors of γ-glutamyl transpeptidase, competing with the substrate for the γ-glutamyl binding site. nih.govresearchgate.net Furthermore, enzymes such as glutamine transaminases, which are part of the glutaminase II pathway, exhibit broad substrate specificity and can process various amino acids beyond glutamine, including sulfur- and selenium-containing amino acids. touro.edunih.govnih.govresearchgate.netresearchgate.net For instance, human glutamine transaminase K (GTK) can act on substrates like L-kynurenine and Se-methyl-L-selenocysteine. nih.govnih.gov The ability of these enzymes to bind a range of modified glutamates and related amino acids highlights the adaptability of their active sites, while also underscoring how specific chemical modifications can be leveraged to modulate enzyme activity.

Metabolic Pathways and Cellular Dynamics Involving 2 Methyl L Glutamine

Integration and Flux within the Glutamate-Glutamine Cycle and GABA Shunt

The introduction of a methyl group to the L-glutamine structure at the second carbon position creates 2-methyl-L-glutamine, a compound that interacts in a unique and stereospecific manner with key metabolic pathways in the brain, particularly the glutamate-glutamine cycle and the GABA shunt. researchgate.netnih.gov These pathways are critical for maintaining the balance between excitatory and inhibitory neurotransmission. nih.govwikipedia.org

The glutamate-glutamine cycle describes the release of the excitatory neurotransmitter glutamate (B1630785) from neurons, its uptake by astrocytes, conversion to glutamine, and subsequent return to neurons to be converted back to glutamate. wikipedia.orgnih.gov The GABA shunt is a metabolic pathway that synthesizes and degrades the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), from glutamate. mdpi.com

Research has shown that while the enantiomers of 2-methyl-L-glutamate's precursor, 2-methylglutamate (2MeGlu), are not metabolized through the GABA shunt, the (S)-enantiomer, (S)-2MeGlu, is selectively converted to (S)-2-methyl-L-glutamine ((S)-2MeGln). researchgate.netnih.gov This conversion is followed by a slow hydrolysis back to (S)-2MeGlu within the brain. researchgate.netnih.gov This suggests that this compound, specifically its (S)-enantiomer, can enter and participate in a modified version of the glutamate-glutamine cycle. nih.govresearchgate.net

The metabolic interplay is stereochemically dependent. (S)-2MeGlu and (S)-2MeGln are substrates for glutamine synthetase (GS) and glutaminase (B10826351) (GLS1), respectively, while their (R)-enantiomers are not. nih.gov Glutamine synthetase, primarily found in astrocytes, is responsible for the conversion of glutamate to glutamine. nih.govwikipedia.orgresearchgate.net The selective conversion of (S)-2MeGlu to (S)-2MeGln by GS highlights the enzyme's stereospecificity. nih.gov Conversely, glutaminase, which is active in neurons, hydrolyzes glutamine back to glutamate. nih.govwikipedia.orgresearchgate.net The slow hydrolysis of (S)-2MeGln back to (S)-2MeGlu suggests a more restricted metabolic pathway compared to their endogenous, non-methylated counterparts. nih.gov

| Compound | Interaction with Glutamate-Glutamine Cycle | Interaction with GABA Shunt | Key Enzymes Involved |

|---|---|---|---|

| (S)-2-Methyl-L-glutamine ((S)-2MeGln) | Product of (S)-2MeGlu amidation; slowly hydrolyzed back to (S)-2MeGlu. researchgate.netnih.gov | Not directly metabolized. researchgate.netnih.gov | Glutaminase (GLS1) nih.gov |

| (S)-2-Methylglutamate ((S)-2MeGlu) | Selectively converted to (S)-2MeGln. researchgate.netnih.gov | Not metabolized. researchgate.netnih.gov | Glutamine Synthetase (GS) nih.gov |

| (R)-2-Methylglutamate ((R)-2MeGlu) | Not a substrate for glutamine synthetase. nih.gov | Not metabolized. researchgate.netnih.gov | - |

Stereoselective Transport and Metabolism of this compound Enantiomers in Biological Systems

The transport and metabolism of this compound and its precursor, 2-methylglutamate, are highly dependent on their stereochemistry. nih.gov Both enantiomers of 2-methylglutamate are transported into synaptosomes, which are isolated nerve terminals, but their subsequent release upon depolarization differs significantly. nih.gov The (S)-enantiomer of 2-methylglutamate is released in a manner similar to the endogenous neurotransmitter glutamate, while the (R)-enantiomer is not. nih.gov

Racemic this compound (rac-2MeGln) is transported into the brain with an efficiency comparable to that of (S)-2-methylglutamate. researchgate.netnih.gov This indicates that the transport mechanisms for glutamine and its methylated analogue can accommodate the methyl group. Once in the brain, (S)-2-methyl-L-glutamine is slowly hydrolyzed back to (S)-2-methylglutamate. researchgate.netnih.gov

In vitro experiments using primary neuron cell cultures have further elucidated the stereoselective nature of these processes. researchgate.net These studies confirm that 2-methylglutamate and this compound are transported in and out of neurons and astrocytes, mirroring the behavior of their non-methylated counterparts, but with more constrained and stereochemically-dependent metabolic fates. nih.gov The conversion of (S)-2-methylglutamate to (S)-2-methyl-L-glutamine is catalyzed by glutamine synthetase, an enzyme that displays high stereoselectivity for the (S)-enantiomer. nih.gov This is in contrast to the natural substrate, glutamate, where both enantiomers can be amidated by glutamine synthetase. nih.gov The reverse reaction, the hydrolysis of (S)-2-methyl-L-glutamine, is catalyzed by glutaminase (GLS1), which also exhibits stereospecificity. nih.gov

| Enantiomer | Transport into Brain | Transport into Synaptosomes | Depolarization-Induced Release from Synaptosomes | Metabolism |

|---|---|---|---|---|

| (S)-2-Methylglutamate | Efficient researchgate.netnih.gov | Efficient nih.gov | Released similarly to L-glutamate nih.gov | Selectively converted to (S)-2-methyl-L-glutamine researchgate.netnih.gov |

| (R)-2-Methylglutamate | Less efficient researchgate.netnih.gov | Less efficient nih.gov | Not significantly altered nih.gov | Not metabolized by glutamine synthetase nih.gov |

| rac-2-Methyl-L-glutamine | Efficient (similar to (S)-2MeGlu) researchgate.netnih.gov | - | - | (S)-enantiomer slowly hydrolyzed to (S)-2-methylglutamate researchgate.netnih.gov |

Hypothetical Metabolic Fate and Connections to Other Pathways

While the primary metabolic interactions of this compound appear to be within the glutamate-glutamine cycle, its unique chemical structure suggests potential, though currently hypothetical, connections to other metabolic pathways. The presence of the methyl group at the alpha-carbon position could influence its interaction with a variety of enzymes that utilize glutamate or glutamine as substrates. nih.gov

A hypothetical metabolic scheme for the precursor, 2-methylglutamate, suggests potential conversion into methyl analogues of other glutamate metabolites. nih.govresearchgate.net However, it is noted that neither enantiomer of 2-methylglutamate is metabolized along the GABA shunt. researchgate.netnih.gov This indicates that glutamate decarboxylase, the enzyme that converts glutamate to GABA, is not able to utilize 2-methylglutamate as a substrate. mdpi.com

The metabolism of this compound itself is primarily the hydrolysis back to 2-methylglutamate. researchgate.netnih.gov Beyond this, its metabolic fate is less clear. It is plausible that this compound could interact with other glutamine-utilizing enzymes, such as those involved in nucleotide synthesis or other transamination reactions. nih.gov However, the steric hindrance from the methyl group may limit its reactivity with many of these enzymes. For instance, structural analogues of L-glutamine have been shown to inhibit various glutamine-utilizing enzymes. researchgate.net

Further research is necessary to fully elucidate the complete metabolic fate of this compound and to explore its potential as a probe for studying glutamine transport and metabolism in various physiological and pathological states. nih.gov

| Potential Pathway | Interaction with this compound or its Precursor | Evidence/Hypothesis |

|---|---|---|

| GABA Shunt | Neither enantiomer of 2-methylglutamate is metabolized. researchgate.netnih.gov | Experimental findings show no conversion to GABA analogues. researchgate.netnih.gov |

| Transamination Reactions | Hypothetically, 2-methylglutamate could be a substrate for aminotransferases. | This is a potential metabolic route for glutamate analogues, but specific data for 2-methylglutamate is limited. nih.govresearchgate.net |

| Nucleotide Synthesis | Hypothetically, this compound could act as a nitrogen donor. | Glutamine is a nitrogen donor for nucleotide synthesis; the methyl group may affect the interaction of this compound with the relevant enzymes. nih.gov |

| Inhibition of Glutamine-Utilizing Enzymes | This compound, as a glutamine analogue, could potentially inhibit enzymes that use glutamine. | Other N-alkylated glutamine derivatives have been shown to be inhibitors of enzymes like glutaminase and γ-glutamyl transpeptidase. researchgate.net |

Structural Analogs and Derivatives Research of 2 Methyl L Glutamine

Design and Synthesis of Structurally Modified 2-Methyl-L-Glutamine Variants

The design and synthesis of structurally modified variants of this compound involve a range of chemical strategies to introduce specific modifications to the parent molecule. These modifications can include altering the side chain, constraining the backbone, or substituting key functional groups to explore how these changes affect biological activity.

One common approach is the synthesis of conformationally restricted analogs. For instance, cyclopentenyl-glutamate analogues have been prepared using a [3 + 2] cycloaddition reaction of dehydroamino acids. acs.orgnih.gov This method allows for the creation of rigid structures that mimic specific conformations of glutamine, which can be valuable for studying receptor binding. acs.orgnih.gov Similarly, spiro[3.3]heptane skeletons have been used to create analogues of glutamic acid that are locked in a large array of restricted conformations. researchgate.net

Another strategy involves the modification of the glutamine side chain. For example, Nγ-aryl glutamine analogues have been synthesized to investigate the hydrogen-bond requirements of the ASCT2 neutral amino acid transporter. nih.gov In this approach, substituted phenyl rings are attached to the amide nitrogen to alter the pKa of the amide NH group. nih.gov Other modifications include the introduction of alkyl groups or the replacement of the amide with other functional groups. For instance, a series of glutamine analogues with the backbone carboxyl group substituted with alkyl groups has been prepared to probe interactions with the protein Stat3. nih.gov

The synthesis of these variants often requires multi-step procedures. For example, the synthesis of (2S,3S)-3-methylglutamine, a key component of certain cytotoxic marine peptides, has been achieved through a Michael addition reaction involving a chiral Gly-Schiff base Ni(II) complex. researchgate.net The synthesis of β-hydroxy derivatives of L-glutamine has been accomplished starting from D-glucose, utilizing the Arndt–Eistert reaction for homologation. rsc.org

The table below summarizes some of the synthesized variants of glutamine and related amino acids.

| Compound Name | Synthetic Method | Key Feature | Reference |

| Cyclopentenyl-glutamate analogues | [3 + 2] cycloaddition of dehydroamino acids | Conformationally restricted | acs.orgnih.gov |

| Spiro[3.3]heptane-based glutamic acid analogues | Wittig reaction on a spiro[3.3]octane derivative | Conformationally restricted | researchgate.net |

| Nγ-aryl glutamine analogues | Coupling of substituted anilines to glutamic acid | Modified side chain pKa | nih.gov |

| 4-Alkyl Aba analogues | Substitution of the backbone carboxyl group | Alkyl substitutions | nih.gov |

| (2S,3S)-3-methylglutamine | Michael addition with a chiral Ni(II) complex | Methylated side chain | researchgate.net |

| β-hydroxy L-glutamine derivatives | Arndt–Eistert homologation from D-glucose | Hydroxylated side chain | rsc.org |

| (3S)-pyrrolid-2-one-3-yl-l-alanine | Stereoselective cyanomethylation and cyclization | Cyclic glutamine analogue | acs.org |

Elucidation of Structure-Activity Relationships for Biochemical Targets

The study of structure-activity relationships (SAR) aims to understand how the chemical structure of a molecule relates to its biological activity. For this compound and its analogs, SAR studies are crucial for identifying the molecular features that govern their interactions with biochemical targets such as enzymes and transporters.

One key area of investigation is the role of conformational restriction. By synthesizing and testing conformationally restricted analogues, researchers can determine the preferred binding conformation of a ligand. For example, studies on cyclopropane-based GABA analogs with stereochemical diversity have shown that the biological profiles of these compounds differ depending on the cyclopropane (B1198618) backbone. researchgate.net This highlights the importance of stereochemistry in determining the activity of these constrained molecules.

The side chain of glutamine is another important determinant of biological activity. In a study of glutamine mimics incorporated into phosphopeptides targeting the SH2 domain of Stat3, it was found that a carboxamide group with both amide protons intact is optimal for high affinity. nih.gov Substitution of one of the amide protons with a hydroxyl or amino group led to a reduction in affinity. nih.gov Furthermore, the introduction of a methyl group at the C(4) position of an aminobutyric acid (Aba) analogue increased potency five-fold compared to the unsubstituted analogue. nih.gov

The nature of the substituents on the side chain can also have a significant impact on activity. For example, in a series of Nγ-aryl glutamine analogues designed to probe the ASCT2 transporter, the electronic properties of the aryl ring were varied to modulate the pKa of the amide NH. nih.gov This allowed for the development of a preliminary binding site map for the transporter. Similarly, for inhibitors of glutamine synthetase, variations in the substituents on pyridine (B92270) and phenyl rings have been explored to establish SAR. mdpi.com

The table below presents a summary of SAR findings for various glutamine analogues.

| Compound Series | Biochemical Target | Key SAR Finding | Reference |

| Cyclopropane-based GABA analogues | GABA transporters | Biological profiles depend on the cyclopropane backbone stereochemistry. | researchgate.net |

| Glutamine mimics in phosphopeptides | Stat3 SH2 domain | An intact carboxamide group and a C(4)-methyl group are optimal for high affinity. | nih.gov |

| Nγ-aryl glutamine analogues | ASCT2 transporter | The pKa of the amide NH, modulated by aryl substituents, is crucial for binding. | nih.gov |

| Pyridine and phenyl-substituted inhibitors | Glutamine synthetase | Iodide and bromide substituents at the 6-position of the pyridine ring yield potent inhibitors. | mdpi.com |

| Peptidomimetics containing glutamine analogues | Peptide transporters (Dpp, Opp) | The relative bioactivities correlate with the percentage of conformers matching the molecular recognition templates of the transporters. | oup.com |

| Amino acid analogues | SNAT2 transporter | Ester derivatives of the C-terminus maintain affinity, while a positive charge at the N-terminus is important for recognition. | nih.gov |

Development of Constrained Glutamine Analogues as Research Probes

Constrained analogues of glutamine are valuable tools for studying the structure and function of their biological targets. By locking the molecule into a specific conformation, these analogues can provide insights into the bioactive conformation of the natural ligand and help to map the binding pocket of a receptor or enzyme.

One strategy for creating constrained analogues is through cyclization. For example, a cyclic sulfone was identified as an inhibitor of M. tuberculosis growth through a 3D pharmacophore search based on its similarity to L-glutamate. mdpi.com Another approach involves the use of aromatic rings to conformationally lock the acid groups, as seen in inhibitors of system xc- and VGLUT. nih.gov

The development of these probes often involves synthesizing a series of compounds with varying degrees of conformational restriction. For instance, a series of constrained aminobutyric acid (Aba) analogues, including those with double and triple bonds and cyclized side chains, were prepared to probe the effect of constraining the glutamine side chain in phosphopeptide inhibitors of Stat3. nih.gov

Radiolabeled constrained analogues are particularly useful as probes in imaging studies. For example, DOTA-linked glutamine analogues have been synthesized and labeled with Gallium-67 and Gallium-68 for use in Positron Emission Tomography (PET) to study glutamine metabolism in tumor cells. mdpi.comresearchgate.net These probes can help to visualize and quantify the uptake of glutamine by cancer cells, providing a non-invasive method for assessing tumor metabolism. Another example is the development of 18F-labeled 4-fluoroglutamines (4-FGln), which have shown promise as diagnostic tracers for PET imaging of glutamine transport. snmjournals.org

The table below lists some examples of constrained glutamine analogues developed as research probes.

| Constrained Analogue | Method of Constraint | Application | Reference |

| Cyclic sulfone | Cyclization | Inhibition of M. tuberculosis growth | mdpi.com |

| Aromatic ring-fused analogues | Aromatic ring fusion | Inhibition of system xc- and VGLUT | nih.gov |

| Constrained Aba analogues | Double bonds, triple bonds, cyclization | Probing the glutamine binding pocket of Stat3 | nih.gov |

| DOTA-linked glutamine analogues | Cyclization and chelation | PET imaging of glutamine metabolism | mdpi.comresearchgate.net |

| 18F-labeled 4-fluoroglutamines | Fluorination and cyclization | PET imaging of glutamine transport | snmjournals.org |

| Nγ-aryl glutamine analogues | Aryl substitution | Probing the ASCT2 transporter binding site | nih.gov |

Theoretical and Computational Chemistry Studies of 2 Methyl L Glutamine

Molecular Conformation and Energetics, Informed by N-Acetyl-L-Glutamine-N-Methylamide Studies

The conformational landscape of an amino acid residue is fundamental to its role in peptide and protein structure. The addition of a methyl group to the alpha-carbon (Cα) significantly constrains the allowable backbone dihedral angles (φ, ψ). While direct studies on 2-methyl-L-glutamine are scarce, extensive research on the glutamine residue analog, N-acetyl-L-glutamine-N-methylamide, provides a foundational understanding of the conformational preferences that would be modulated by Cα-methylation.

Computational explorations of N-acetyl-L-glutamine-N-methylamide using ab initio (Hartree-Fock) and Density Functional Theory (DFT) methods have mapped its potential energy surface. acs.orgacs.orgresearchgate.net These studies systematically varied the four main flexible dihedral angles (φ, ψ, χ₁, χ₂) to locate stable conformers. A comprehensive exploration at the B3LYP/6-31G(d) level of theory identified 59 unique conformers on the potential energy hypersurface, out of a theoretically expected 81 (3⁴) stable structures. acs.orgacs.org This reduction in conformer number highlights the significant influence of intramolecular interactions.

For this compound, the presence of the Cα-methyl group would further restrict the Ramachandran space available to the backbone. This is a well-known effect of α-alkylation in amino acids, which tends to favor helical (α and 3₁₀) or extended (β) conformations by sterically hindering other regions of the Ramachandran map. The conformational preferences of the glutamine side chain would interact with these backbone restrictions, leading to a unique, and likely more limited, set of low-energy structures compared to its unmethylated counterpart. The energetic penalty for adopting certain conformations would be higher, making the conformational landscape less plastic.

| Computational Method | Key Findings | Reference |

|---|---|---|

| ab initio (RHF/3-21G, RHF/6-31G(d)), DFT (B3LYP/6-31G(d)) | Full conformational space explored (E = E(φ,ψ,χ₁,χ₂)). Located 59 stable conformers. Relative stabilities analyzed via side chain/backbone interactions and hydrogen bonding. | acs.orgacs.org |

| ab initio MO study | Studied side-chain potential energy surfaces at selected backbone conformations (γL and βL). Analyzed side-chain–backbone interactions in terms of energy and geometry. | researchgate.netconicet.gov.ar |

| Theoretical analysis | Early theoretical analysis of the conformations of N-acetyl-L-glutamine methylamide. | nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory, ab initio) for Electronic Properties and Reactivity, drawing from L-Glutamine Studies

Quantum chemical calculations are essential for elucidating the electronic structure, which dictates a molecule's reactivity and spectroscopic properties. For this compound, we can infer these properties by examining studies on L-glutamine and considering the electronic effect of the added methyl group.

Density Functional Theory (DFT) is a widely used method to investigate the electronic properties of amino acids. mdpi.com Studies on L-glutamine using DFT with the B3LYP functional have calculated various molecular descriptors, including the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). acs.orgmdpi.comelectrochemsci.org These frontier orbitals are central to chemical reactivity; EHOMO relates to the ability to donate electrons, while ELUMO relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability. electrochemsci.org

For L-glutamine, DFT calculations have determined EHOMO to be approximately -5.74 eV and ELUMO to be -1.72 eV. mdpi.com The distribution of these orbitals is also informative. In L-glutamine, the HOMO state shows high electron occupation at the backbone's nitrogen atom, identifying it as a potential active center for electron donation, such as in forming bonds with metal surfaces. mdpi.com The charge distribution on the atoms of the glutamine molecule, which depends on the pH, has also been determined through quantum chemical calculations to establish the electron-donating capabilities of its oxygen and nitrogen atoms. tsijournals.com

| Property | Computational Method | Value | Reference |

|---|---|---|---|

| EHOMO | DFT | -5.74 eV | mdpi.com |

| ELUMO | DFT | -1.72 eV | mdpi.com |

| Energy Gap (ΔE) | DFT (B3LYP/6-311G(d,p)) | Calculated but specific value depends on phase (gas/water) and protonation state. | electrochemsci.org |

| Charge Density | DFT (B3LYP/6-31G++(d,p)) & X-ray Diffraction | Electron density at critical bond points determined. C=O bond density is in the range of 2.404–2.688 e/ų. | researchgate.net |

Modeling of Intermolecular Interactions and Complex Formation

The way a molecule interacts with its environment—be it water, metal ions, or macromolecules—is determined by its capacity for intermolecular forces like hydrogen bonds and electrostatic interactions. Modeling these interactions for this compound can be informed by studies on L-glutamine and its close chemical cousin, L-glutamic acid.

Studies on L-glutamine reveal its versatility in forming complexes. It can coordinate with metal ions such as Cu(II), Ni(II), and Co(II) through the nitrogen and oxygen atoms of the α-aminocarboxylate group, forming stable five-membered chelate rings. tsijournals.comtandfonline.com The side-chain amide group also participates in hydrogen bonding, which is crucial for its structural role in proteins and its self-assembly properties. mdpi.com For instance, a polyamidoamino acid derived from L-glutamine demonstrates pH-dependent self-ordered coil conformations stabilized by intramolecular hydrogen bonds between main-chain N-H groups and side-chain C=O groups. mdpi.com

Computational modeling has also been applied to understand the interaction of L-glutamine with inorganic surfaces. DFT calculations simulating the adsorption of L-glutamine on TiO₂ surfaces showed that the interaction can be strong enough to release energy sufficient to cause molecular fragmentation. bg.ac.rsnih.gov Similarly, the interaction of L-glutamine with a Cu(111) surface involves the formation of covalent-like bonds primarily through the backbone's nitrogen atom. mdpi.com

For this compound, the primary modes of intermolecular interaction would be similar, dominated by the carboxyl, amino, and side-chain amide groups. However, the Cα-methyl group introduces two key modifications:

Steric Hindrance : The methyl group can sterically hinder the approach of other molecules to the peptide backbone, potentially weakening or altering the geometry of interactions involving the adjacent amino and carboxyl groups. This could affect crystal packing and complex formation.

Electronic Influence : As mentioned, the electron-donating nature of the methyl group can enhance the local electron density, which might slightly strengthen the hydrogen bond acceptor capability of the nearby carboxyl oxygen atoms while potentially modifying the hydrogen bond donor strength of the α-amino group.

Advanced Analytical Methodologies for 2 Methyl L Glutamine Research

Chromatographic Techniques for Enantiomer Resolution and Quantification

The separation and quantification of 2-methyl-L-glutamine from complex biological matrices, and the resolution of its enantiomers, are critical for understanding its specific biological functions. Chromatographic methods are central to achieving these analytical goals.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with Chiral Chromatography

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of amino acids and their derivatives. When coupled with chiral chromatography, it allows for the separation and quantification of the specific enantiomers of 2-methylglutamine.

Researchers have utilized LC-MS/MS with hydrophilic interaction liquid chromatography (HILIC) and chiral HILIC-like chromatography to resolve the enantiomers of 2-methylglutamine and its related metabolites. nih.gov This approach enables the baseline resolution of these compounds without the need for prior derivatization. nih.gov However, it has been noted that the introduction of a methyl group on the α-carbon can reduce the efficiency of enantiomeric resolution by the stationary phase compared to natural amino acids. nih.gov

For accurate quantification, especially in complex biological samples, multiple reaction monitoring (MRM) in positive ion mode is often employed. acs.org This targeted approach enhances the sensitivity and specificity of the analysis. The use of isotopic internal standards is also crucial to correct for matrix effects and variations in instrument response, ensuring the accuracy of quantitative measurements. acs.orgnih.gov

A typical LC-MS/MS method for amino acid analysis involves separation on a C18 column with a gradient elution using a mobile phase containing an ion-pairing agent like heptafluorobutyric acid (HFBA) and an acid modifier like formic acid. acs.org The eluent is then introduced into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source for detection. acs.org

Table 1: Example LC-MS/MS Parameters for Amino Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Chromatography | Agilent 1290 Infinity UHPLC system with Zorbax SB C-18 column | acs.org |

| Mobile Phase A | Water with 0.3% HFBA and 0.5% formic acid | acs.org |

| Mobile Phase B | Acetonitrile with 0.3% HFBA and 0.5% formic acid | acs.org |

| Flow Rate | 0.3 mL/min | acs.org |

| Mass Spectrometer | Agilent 6460 triple quadrupole with jet stream ESI source | acs.org |

| Ionization Mode | Positive Ion Mode | acs.org |

| Detection Mode | Multiple Reaction Monitoring (MRM) | acs.org |

Spectroscopic Characterization for Structural Confirmation

Mass spectrometry is a cornerstone for the structural confirmation of modified amino acids like this compound.

Mass Spectrometry for Verification of Methylated Amino Acids

Mass spectrometry provides precise molecular weight information and fragmentation patterns that are unique to a specific molecule, allowing for its unambiguous identification. scispace.com High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of an analyte, further confirming its identity. nih.gov

In the context of this compound, mass spectrometry can verify the presence of the methyl group by the corresponding mass shift compared to L-glutamine. Fragmentation analysis (MS/MS) can pinpoint the location of the methylation on the glutamine structure. asm.orgportlandpress.com For instance, the analysis of peptide fragments containing methylated glutamine can localize the mass shift to a specific amino acid residue. asm.org

Isotopic Labeling Strategies for Metabolic Tracing and Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic fate of this compound within a biological system. jove.com By introducing a stable isotope-labeled version of the compound (e.g., containing ¹³C or ¹⁵N), researchers can follow its incorporation into various metabolic pathways. mdpi.comnih.gov

This approach involves administering the labeled this compound to cells or organisms and then analyzing the isotopic enrichment in downstream metabolites using mass spectrometry or NMR. nih.govnih.gov This allows for the mapping of metabolic fluxes and the identification of enzymes that act on this compound. nih.gov

For example, uniformly ¹³C-labeled glutamine ([U-¹³C₅]-glutamine) is often used to trace the contribution of glutamine carbon to the TCA cycle and other biosynthetic pathways. mdpi.comresearchgate.net Similar strategies can be applied with labeled this compound to understand how the methyl group affects its metabolism compared to its non-methylated counterpart. The analysis of mass isotopomer distributions in key metabolites provides quantitative data on pathway activity. pnas.org

Addressing Analytical Challenges and Artifact Formation in Amino Acid Measurements

The accurate measurement of amino acids can be complicated by several analytical challenges and the potential for artifact formation during sample preparation and analysis. southampton.ac.ukmcmaster.ca

One significant challenge is the in-source cyclization of glutamine to pyroglutamic acid (pGlu) during LC-MS analysis, which can lead to an underestimation of glutamine levels. acs.orgnih.gov This conversion can be influenced by the ionization source conditions, such as the fragmentor voltage. nih.gov Chromatographic separation of glutamine, glutamic acid, and pGlu is therefore essential to distinguish endogenous pGlu from that formed as an artifact. acs.orgnih.gov

Other potential sources of artifacts include:

Derivatization: The chemical derivatization process can sometimes be incomplete or introduce side products. nih.gov

Sample Handling: Delays in deproteinization can lead to the binding of amino acids to proteins, and hemolysis can release amino acids from red blood cells, altering the measured concentrations. southampton.ac.uk

Matrix Effects: The complex nature of biological samples can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement. nih.gov The use of stable isotope-labeled internal standards is critical for mitigating these effects. nih.gov

Careful method development and validation, including the assessment of specificity, linearity, accuracy, precision, and robustness, are essential to ensure the reliability of this compound measurements. scirp.org

Q & A

Q. What are the recommended analytical methods for quantifying 2-methyl-L-glutamine in biological samples, and how can method validation be performed?

To quantify this compound, researchers commonly use high-performance liquid chromatography (HPLC) with UV or mass spectrometry detection due to its high sensitivity and specificity for amino acid derivatives. For method validation, parameters such as linearity (calibration curves), limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-day variability), and recovery rates should be assessed. Enzymatic assays using L-glutaminase (EC 3.5.1.2) can also be adapted to detect glutamine analogs, though specificity for methylated derivatives must be confirmed via kinetic studies .

Q. How does the structural modification of 2-methylation affect the stability and solubility of L-glutamine in experimental conditions?

The addition of a methyl group at the 2-position alters the steric and electronic properties of L-glutamine, potentially reducing its solubility in aqueous buffers compared to the parent compound. Stability studies should include:

- pH-dependent degradation profiling (e.g., via HPLC at pH 3–9).

- Thermal stability assessments (e.g., 4°C vs. room temperature storage).

- Evaluation of susceptibility to enzymatic hydrolysis (e.g., using glutaminase or peptidases).

Reference data for L-glutamine indicate solubility of ~26 g/L in water at 18°C, but methylated analogs may require organic co-solvents or buffered systems .

Q. What are the critical considerations for synthesizing this compound with high enantiomeric purity?

Synthesis protocols should prioritize:

- Chiral starting materials (e.g., L-glutamine as a precursor) to preserve stereochemistry.

- Protection/deprotection strategies (e.g., tert-butoxycarbonyl (Boc) groups for amine protection, as seen in Boc-L-glutamine synthesis).

- Purification via recrystallization or preparative HPLC to eliminate diastereomeric impurities.

- Characterization by NMR (e.g., ¹H/¹³C for structural confirmation) and polarimetry to verify enantiomeric excess .

Advanced Research Questions

Q. How does this compound influence mitochondrial glutaminolysis in cancer cells compared to native L-glutamine?

Advanced studies should employ isotopic tracing (e.g., ¹³C-labeled this compound) to track its incorporation into the TCA cycle. Compare metabolic flux to L-glutamine using:

- GC-MS or LC-MS to quantify labeled metabolites (e.g., α-ketoglutarate, citrate).

- Seahorse metabolic analyzers to measure oxygen consumption rates (OCR) and extracellular acidification rates (ECAR).

Existing research on L-glutamine shows that oncogenes like Myc reprogram glutamine metabolism to sustain anapleurosis; methylated analogs may disrupt this by competitively inhibiting glutaminase or transporters like ASCT2 .

Q. What experimental models are optimal for resolving contradictory data on this compound’s role in cellular redox balance?

To address discrepancies:

- Use isogenic cell lines (e.g., Myc-overexpressing vs. knockout) to isolate genetic dependencies.

- Combine genetic silencing (siRNA for glutamine transporters) with pharmacological inhibition (e.g., CB-839 for glutaminase).

- Assess redox states via fluorescence probes (e.g., roGFP for glutathione) and NADPH/NADP+ ratios .

Contradictions may arise from cell-type-specific metabolic plasticity or off-target effects in inhibitor studies .

Q. How can researchers design in vivo studies to evaluate this compound’s bioavailability and tissue distribution without commercial radiolabeled probes?

Alternative approaches include:

- Stable isotope labeling (e.g., ¹⁵N-methyl groups) tracked via mass spectrometry imaging (MSI).

- Pharmacokinetic modeling using plasma/tissue samples collected at timed intervals post-administration.

- Microdialysis probes in target tissues (e.g., brain, liver) to measure real-time concentrations.

Reference methodologies from L-glutamine studies highlight challenges in crossing the blood-brain barrier and renal clearance rates .

Methodological Guidance

Q. What protocols ensure safe handling and disposal of this compound in laboratory settings?

- Personal protective equipment (PPE): Gloves, lab coats, and safety goggles (mandatory for powder handling).

- Waste management: Segregate chemical waste from biological waste; consult institutional guidelines for incineration or chemical neutralization.

- Spill protocols: Use absorbent materials (e.g., vermiculite) and avoid dry sweeping to prevent aerosolization.

Safety data for L-glutamine classify it as non-hazardous, but methylated derivatives may require additional toxicity screening .

Q. How can researchers validate the specificity of antibodies or probes targeting this compound in immunohistochemistry?

- Perform competitive ELISA with native L-glutamine and structural analogs (e.g., 2-methyl-D-glutamine) to assess cross-reactivity.

- Use knockout/knockdown models (e.g., CRISPR-Cas9-modified cells lacking glutamine transporters) as negative controls.

- Validate with orthogonal methods (e.g., LC-MS/MS) to correlate probe signals with quantitative metabolite levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.